Piperonyl isobutyrate
Overview
Description
Piperonyl isobutyrate, also known as isobutyric acid 3,4-methylenedioxybenzyl ester, is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a colorless oily liquid with a mild, fruity, berry-like odor and an intense, sweet, plum-like flavor . This compound is a member of the benzodioxoles family and is primarily used in the flavor and fragrance industry due to its pleasant aroma .
Mechanism of Action
Target of Action
Piperonyl isobutyrate, similar to its close relative piperonyl butoxide, primarily targets the mixed-function oxidase (MFO) system of insects . The MFO system is an insect’s natural defense mechanism that causes the oxidative breakdown of insecticides .
Mode of Action
It inhibits the MFO system of an insect, thereby promoting higher levels of insecticide and allowing for lower doses to be used for a lethal effect .
Biochemical Pathways
It is known that the compound inhibits the mfo system, which is involved in the oxidative breakdown of insecticides . This inhibition disrupts the insect’s natural defense mechanism, leading to increased susceptibility to pesticides.
Pharmacokinetics
Its physical properties such as boiling point (91-92 °c/0005 mmHg) and density (1154 g/mL at 25 °C) have been reported .
Result of Action
The primary result of this compound’s action is an increase in the efficacy of pesticides. By inhibiting the MFO system, it prevents the breakdown of insecticides, leading to higher levels of these compounds in the insect’s system . This allows for the use of lower doses of pesticides for a lethal effect .
Biochemical Analysis
Biochemical Properties
Piperonyl isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, influencing their function and stability .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, this compound has been shown to impact the expression of genes involved in cellular metabolism and stress responses . Furthermore, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses . Additionally, this compound can influence enzyme activity by altering their conformation and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and improve metabolic function . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. This compound can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for its role in modulating cellular metabolism and enzyme activity.
Preparation Methods
Piperonyl isobutyrate can be synthesized through the esterification of piperonyl alcohol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Piperonyl alcohol+Isobutyric acidH2SO4Piperonyl isobutyrate+Water
In industrial settings, the production of this compound may involve continuous esterification processes to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Piperonyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperonyl isobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield piperonyl alcohol and isobutyric acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can produce piperonyl isobutyramide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Piperonyl isobutyrate has several scientific research applications, including:
Comparison with Similar Compounds
Piperonyl isobutyrate can be compared with other similar compounds, such as:
Piperonyl butoxide: Unlike this compound, piperonyl butoxide is primarily used as a pesticide synergist to enhance the efficacy of insecticides.
Piperonyl acetate: This compound is another ester of piperonyl alcohol, used in the flavor and fragrance industry for its sweet, floral aroma.
Piperonyl propionate: Similar to this compound, this compound is used in perfumes and cosmetics for its pleasant scent.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct olfactory properties and potential biological activities .
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTIASPCVEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063917 | |
Record name | Piperonyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |
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Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], colourless oily liquid with a mild, fruity, berry-like odour | |
Record name | Piperonyl isobutyrate | |
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Record name | Piperonyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Piperonyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.154-1.160 | |
Record name | Piperonyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5461-08-5 | |
Record name | Piperonyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5461-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperonyl isobutyrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461085 | |
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Record name | Piperonyl isobutyrate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23947 | |
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Record name | Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester | |
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Record name | Piperonyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |
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Record name | 1,3-benzodioxol-5-ylmethyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.314 | |
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Record name | PIPERONYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8HBR1ACYA | |
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Record name | Piperonyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037130 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is piperonyl isobutyrate metabolized in rabbits?
A1: Research indicates that this compound is primarily metabolized into piperonylic acid in rabbits. Following an oral dose, approximately 11.4% of the administered this compound was recovered as piperonylic acid in the urine collected over three days. [] This suggests that hydrolysis of the ester bond is a key metabolic pathway for this compound in rabbits.
Q2: What analytical methods are available to detect this compound and related compounds?
A2: High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed to quantify this compound. Specifically, this method was utilized to determine the presence of potential contaminants like safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide samples, using this compound as an internal standard. [] This approach highlights the sensitivity and selectivity of HPLC in analyzing complex mixtures containing structurally similar compounds.
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